Glucocorticoids receptor agonist 3
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Overview
Description
Glucocorticoids receptor agonist 3 is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propynyl)-N-(3-pyridinylmethyl)- involves multiple steps, including the formation of the phenanthrene core, the introduction of the carboxamide group, and the addition of various substituents. Common synthetic routes may involve the use of catalysts, specific temperature conditions, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propynyl)-N-(3-pyridinylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, binding to a receptor may activate or inhibit a signaling pathway, resulting in a physiological response.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene derivatives: Compounds with a similar phenanthrene core structure.
Carboxamide derivatives: Compounds with a carboxamide functional group.
Hydroxy derivatives: Compounds with hydroxyl groups attached to the core structure.
Uniqueness
What sets 2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propynyl)-N-(3-pyridinylmethyl)- apart is its unique combination of functional groups and stereochemistry, which may confer specific biological activities or chemical reactivity not seen in similar compounds.
Properties
CAS No. |
305821-96-9 |
---|---|
Molecular Formula |
C31H32N2O2 |
Molecular Weight |
464.6 |
IUPAC Name |
(4bS,7R,8aR)-4b-benzyl-7-hydroxy-7-prop-1-ynyl-N-(pyridin-3-ylmethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide |
InChI |
InChI=1S/C31H32N2O2/c1-2-14-30(35)15-16-31(19-23-7-4-3-5-8-23)27(20-30)12-10-25-18-26(11-13-28(25)31)29(34)33-22-24-9-6-17-32-21-24/h3-9,11,13,17-18,21,27,35H,10,12,15-16,19-20,22H2,1H3,(H,33,34)/t27-,30-,31+/m1/s1 |
InChI Key |
SEOPOTXFVGEDGX-UPHHSBJESA-N |
SMILES |
CC#CC1(CCC2(C(C1)CCC3=C2C=CC(=C3)C(=O)NCC4=CN=CC=C4)CC5=CC=CC=C5)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-472555; CP 472555; CP472555; UNII-6T0KV7024R. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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